Product packaging for cnidirhan AG(Cat. No.:CAS No. 147035-61-8)

cnidirhan AG

Cat. No.: B1176803
CAS No.: 147035-61-8
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Description

Cnidirhan AG is an acidic pectic polysaccharide isolated from the rhizomes of Ligusticum chuanxiong (Sichuan lovage) . It is characterized as a pectic polysaccharide, a complex class of plant polysaccharides featuring a galacturonan backbone . This structural class is known for its significant bioactivity, particularly in modulating the immune system. The primary research applications for this compound are centered on its immunomodulatory potential. It has demonstrated notable anti-complement activity in vitro , which is a key mechanism within the innate immune response . Furthermore, pectic polysaccharides from this plant source are under investigation for their ability to stimulate macrophage function, a critical cell type in the body's defense system, suggesting its value in pharmacological research for immune-related conditions . The broader structural family of pectic polysaccharides, to which this compound belongs, is considered for the treatment of inflammatory diseases and symptoms arising from viral or bacterial infections, due to their capacity to exert significant anti-inflammatory effects by regulating host immunity . This makes this compound a compound of interest for foundational research in immunology and inflammation. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147035-61-8

Molecular Formula

C12H12N2OS

Synonyms

cnidirhan AG

Origin of Product

United States

Isolation, Extraction, and Purification Methodologies for Cnidirhan Ag

Optimized Protocols for Aqueous Extraction of Cnidirhan AG from Cnidium officinale Rhizomes

The initial step in obtaining this compound involves its extraction from the rhizomes of Cnidium officinale. Research has demonstrated that an effective method for this is aqueous extraction. The rhizomes are first processed, likely by drying and powdering, to increase the surface area for efficient extraction. This is followed by treatment with hot water.

The crude extract obtained is a complex mixture containing various components, including other polysaccharides, proteins, and small molecules. To selectively isolate the acidic polysaccharide fraction containing this compound, precipitation with a water-miscible organic solvent, such as ethanol, is employed. This step causes the polysaccharides to precipitate out of the aqueous solution. The precipitate is then collected, typically through centrifugation, and subsequently deproteinized to remove any contaminating proteins. Further purification steps are then necessary to isolate this compound from other polysaccharides.

Advanced Chromatographic Techniques for this compound Purification

Chromatography is a cornerstone of purifying this compound from the crude extract. A combination of different chromatographic techniques is utilized to achieve a high degree of purity.

Gel Chromatography for Homogeneity Assessment and Molecular Mass Estimation of this compound

Gel filtration chromatography, also known as size-exclusion chromatography, is a critical technique in the purification and characterization of this compound. nih.govnih.gov This method separates molecules based on their size as they pass through a column packed with a porous gel matrix. slideshare.netmicrobenotes.com Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules can enter the pores, resulting in a longer retention time. slideshare.netmicrobenotes.com

In the case of this compound, gel chromatography serves two primary purposes. Firstly, it is used to assess the homogeneity of the isolated polysaccharide. nih.govglycoscience.ru A single, symmetrical peak on the chromatogram is indicative of a homogenous sample. Secondly, this technique is employed to estimate the molecular mass of this compound, which has been determined to be approximately 5.1 x 10(4) Daltons. nih.govresearchgate.net

Table 1: Properties of this compound Determined by Gel Chromatography

Property Value Reference
Homogeneity Homogeneous nih.govglycoscience.ru

Ion-Exchange Chromatography for this compound Fractionation

Ion-exchange chromatography (IEC) is a powerful technique for fractionating charged molecules, making it well-suited for the purification of the acidic polysaccharide this compound. nih.gov This method separates molecules based on their net surface charge by utilizing a charged stationary phase (resin). cytivalifesciences.com Since this compound is an acidic polysaccharide, it carries a negative charge due to the presence of D-glucuronic acid residues. nih.gov

Therefore, anion-exchange chromatography, which employs a positively charged resin, is the appropriate choice for its purification. bio-rad.com The crude polysaccharide mixture is loaded onto the column at a low ionic strength, allowing the negatively charged polysaccharides, including this compound, to bind to the resin. cytivalifesciences.com Elution is then typically achieved by applying a gradient of increasing salt concentration. cytivalifesciences.com This disrupts the electrostatic interactions, causing the bound molecules to be released from the resin at different salt concentrations depending on the strength of their charge. This differential elution allows for the effective fractionation and purification of this compound.

Electrophoretic Methods for Purity Verification of Isolated this compound

To confirm the purity of the isolated this compound, electrophoretic techniques are employed. nih.govglycoscience.ru Electrophoresis separates molecules based on their size and charge as they move through a gel matrix under the influence of an electric field. For polysaccharides like this compound, techniques such as capillary gel electrophoresis (CGE) can be utilized to provide high-resolution separation and reproducible quantification, offering an advantage over traditional slab gel methods. nih.gov The observation of a single, distinct band after electrophoresis provides strong evidence for the homogeneity and purity of the isolated this compound sample. nih.govglycoscience.ru

Spectroscopic Techniques for Early Stage Contaminant Detection in this compound Preparations

Spectroscopic methods are invaluable for the early detection of potential contaminants in this compound preparations. Techniques such as UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide crucial information about the composition and purity of the sample. foodsafety.instituteamericanpharmaceuticalreview.com

UV-Visible spectroscopy can detect the presence of protein contamination by measuring absorbance at specific wavelengths. FTIR spectroscopy provides a molecular fingerprint of the sample, allowing for the identification of characteristic functional groups present in polysaccharides and the detection of impurities with different chemical structures. americanpharmaceuticalreview.com NMR spectroscopy offers detailed structural information and can unambiguously identify and quantify contaminants, even at low levels. americanpharmaceuticalreview.com The application of these techniques at various stages of the purification process helps to ensure the integrity of the final this compound product.

Scalability Considerations for Research-Grade this compound Isolation

Scaling up the isolation of this compound from a laboratory to a research-grade production level requires careful consideration of several factors. The efficiency of the initial aqueous extraction process may need to be optimized for larger volumes of rhizome material. The capacity of the chromatographic columns, particularly for ion-exchange and gel filtration steps, will need to be significantly increased.

Maintaining the resolution and purity achieved at the lab scale is a key challenge. This may involve optimizing flow rates, gradient profiles in ion-exchange chromatography, and the selection of appropriate column media for larger-scale separations. The deproteinization and solvent precipitation steps also need to be scalable, potentially requiring larger centrifugation equipment and solvent handling capabilities. Throughout the scaled-up process, rigorous quality control using the electrophoretic and spectroscopic techniques mentioned above is essential to ensure the final product meets the required purity standards for research applications.

Advanced Structural Elucidation of Cnidirhan Ag

Monosaccharide Compositional Analysis of Cnidirhan AG

Monosaccharide compositional analysis is a fundamental step in the structural elucidation of polysaccharides, identifying the types and quantities of the constituent sugar units.

Quantitative Determination of L-Arabinose, D-Galactose, and D-Glucuronic Acid in this compound

Quantitative analysis revealed that this compound is primarily composed of three monosaccharides: L-arabinose, D-galactose, and D-glucuronic acid. wikipedia.orgmassbank.euciteab.comfishersci.nl Small amounts of O-acetyl groups were also detected. wikipedia.orgmassbank.euciteab.comfishersci.nl

Molar Ratio Analysis of Constituent Monosaccharides in this compound

The molar ratio of the constituent monosaccharides in this compound has been determined. It is composed of L-arabinose, D-galactose, and D-glucuronic acid in a molar ratio of 2:6:1. wikipedia.orgmassbank.euciteab.comfishersci.nl

Table 1: Monosaccharide Composition of this compound

MonosaccharideMolar Ratio
L-Arabinose2
D-Galactose6
D-Glucuronic Acid1

Glycosidic Linkage Analysis of this compound Architecture

Methylation Analysis for Anomeric Configuration and Linkage Positions in this compound

Methylation analysis, in conjunction with carbon-13 nuclear magnetic resonance, provided insights into the anomeric configurations and the positions of glycosidic linkages within this compound. wikipedia.orgmassbank.euciteab.comfishersci.nl These analyses indicated specific bonding patterns between the monosaccharide units. wikipedia.orgmassbank.euciteab.comfishersci.nl

Controlled Smith Degradation Studies for Polysaccharide Backbone Identification in this compound

Controlled Smith degradation studies were instrumental in identifying the core structural features of this compound. wikipedia.orgmassbank.euciteab.comfishersci.nl The results from these studies indicated that the polysaccharide possesses a backbone chain primarily composed of beta-1,3-linked D-galactose residues. wikipedia.orgmassbank.euciteab.comfishersci.nl

Limited Acid Hydrolysis for Oligosaccharide Fragment Generation and Analysis from this compound

Limited acid hydrolysis was performed to generate oligosaccharide fragments from this compound. wikipedia.orgmassbank.euciteab.comfishersci.nl Analysis of these fragments further supported the proposed structure, revealing that some of the galactose units in the backbone carry beta-D-galactosyl side chains at position 6. wikipedia.orgmassbank.euciteab.comfishersci.nl Additionally, both alpha-L-arabinosyl arabinose side chains and terminal beta-D-glucuronic acid residues are linked to the core galactan units. wikipedia.orgmassbank.euciteab.comfishersci.nl

Spectroscopic Characterization of this compound Macromolecular Organization

Spectroscopic methods play a crucial role in determining the structural characteristics of complex polysaccharides like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the primary and secondary structure, molecular mass, and functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is commonly used to identify the functional groups present within a molecule by analyzing its vibrational spectrum. researchgate.netresearchgate.netncsu.edunih.gov For polysaccharides, FTIR can reveal the presence of hydroxyl groups, glycosidic linkages, and other characteristic functional moieties. researchgate.netncsu.edunih.gov Although specific FTIR spectral data (e.g., peak wavenumbers and their assignments) for this compound are not provided in the search results, FTIR spectroscopy would typically be used in its characterization to confirm the presence of carbohydrate-related functional groups and potentially identify the presence of O-acetyl groups, which have been reported as minor components. nih.govresearchgate.net

Detailed Analysis of this compound Core Backbone and Side Chain Structures

Detailed structural analysis of this compound, employing techniques such as methylation analysis, controlled Smith degradation, and limited acid hydrolysis in conjunction with spectroscopic methods, has provided a clearer picture of its core backbone and side chain structures. nih.govresearchgate.net

Elucidation of Beta-1,3-Linked D-Galactose Residues as Core Structural Features of this compound

Research findings indicate that a core structural feature of this compound is a backbone chain composed of beta-1,3-linked D-galactose residues. nih.govresearchgate.net This determination was made through a combination of analytical techniques, including methylation analysis, carbon-13 nuclear magnetic resonance spectroscopy, controlled Smith degradation, and limited acid hydrolysis. nih.govresearchgate.net These methods collectively provided evidence supporting the presence of D-galactopyranosyl units predominantly linked through β-(1→3) glycosidic bonds, forming the main chain of the polysaccharide. nih.govresearchgate.netresearchgate.net

Characterization of Beta-D-Galactosyl Side Chains at Position 6 of Galactose Units in this compound

Further structural analysis has characterized the side chains attached to the beta-1,3-linked D-galactose backbone. It has been determined that some of the galactose units within the backbone carry beta-D-galactosyl side chains. nih.govresearchgate.net These side chains are specifically linked at position 6 of the galactose units in the main chain. nih.govresearchgate.net This structural detail, identifying the nature and linkage position of these side chains, was also established through the comprehensive application of techniques such as methylation analysis, 13C NMR, controlled Smith degradation, and limited acid hydrolysis. nih.govresearchgate.net In addition to these beta-D-galactosyl side chains, this compound also features other side chains, including alpha-L-arabinosyl arabinose and terminal beta-D-glucuronic acid residues, which are also linked to the core galactan units. nih.govresearchgate.net

Identification of Alpha-L-Arabinosyl Arabinose Side Chains in this compound

Research indicates that alpha-L-arabinosyl arabinose side chains are linked to the core galactan units of this compound nih.gov. While the specific linkages within these arabinose side chains in this compound are detailed by methylation analysis and other methods nih.gov, general studies on arabinose-containing polysaccharides highlight the common occurrence of α-(1,5)-linked L-arabinofuranosyl backbones with substitutions at α-(1,2)- and/or α-(1,3) linkages in other plant polysaccharides like arabinan (B1173331) jmb.or.kr. Exo-acting enzymes like α-L-arabinofuranosidases are known to hydrolyze terminal non-reducing L-arabinose residues from such polysaccharides jmb.or.kr.

Comparative Structural Analysis of this compound with Other Plant-Derived Polysaccharides

Monosaccharide Composition of this compound

MonosaccharideMolar Ratio
L-Arabinose2
D-Galactose6
D-Glucuronic Acid1

Note: Small amounts of O-acetyl groups are also present. nih.gov

Key Structural Features of this compound

FeatureDescription
Core Backboneβ-1,3-linked D-galactose residues
Side Chains on Backboneβ-D-galactosyl side chains at position 6
Other Linked Side ChainsAlpha-L-arabinosyl arabinose side chains
Terminal ResiduesTerminal Beta-D-glucuronic acid residues
Other ComponentsSmall amounts of O-acetyl groups

Based on methylation analysis, 13C NMR, controlled Smith degradation, and limited acid hydrolysis. nih.gov

Investigation of Cnidirhan Ag S Biological Activities: Mechanistic Insights

Analysis of Reticuloendothelial System (RES) Potentiating Activity of Cnidirhan AG

The reticuloendothelial system (RES), now more commonly known as the mononuclear phagocyte system (MPS), is a network of phagocytic cells crucial for clearing foreign particles and cellular debris from the bloodstream. nih.govwikipedia.org this compound has been shown to significantly enhance the activity of this system. nih.govglycoscience.ru

In Vitro Cellular Assays for RES Enhancement by this compound (e.g., carbon clearance test in macrophage models)

A key method for evaluating RES activity is the carbon clearance test. wisdomlib.orgsemanticscholar.org This assay measures the rate at which intravenously injected carbon particles are removed from the circulation by phagocytic cells, primarily macrophages. wisdomlib.orgresearchgate.netnih.gov Studies have demonstrated that this compound exhibits pronounced RES-potentiating activity in the carbon clearance test. nih.govglycoscience.ruresearchgate.net This indicates that the polysaccharide enhances the phagocytic capacity of macrophages, leading to more efficient removal of foreign substances from the blood. nih.govnih.gov

Investigation of Cellular and Molecular Pathways Mediating RES Potentiation by this compound

The potentiation of the RES by this compound is mediated through the stimulation of macrophages. nih.govnih.gov While the precise molecular pathways are still under investigation, the enhanced phagocytic activity suggests that this compound may interact with specific receptors on the surface of macrophages. This interaction likely triggers intracellular signaling cascades that augment the cells' ability to engulf and digest foreign particles. nih.govnih.govopenaccessjournals.com The process of phagocytosis is a complex cellular event involving the recognition of the target, cytoskeletal rearrangement for engulfment, and subsequent fusion with lysosomes for degradation. nih.gov The significant RES-potentiating activity of this compound points to its ability to modulate one or more of these critical steps in the phagocytic process. nih.govglycoscience.ru

Elucidation of Anti-Complementary Activity of this compound

The complement system is a vital part of the innate immune system, comprising a cascade of proteins that, when activated, lead to pathogen elimination and inflammation. frontiersin.orgclinisciences.comclinisciences.com this compound has been found to possess remarkable anti-complementary activity. nih.govglycoscience.ru

In Vitro Assays for Modulation of Complement Activation Pathways by this compound

The anti-complementary activity of this compound has been demonstrated through in vitro assays that measure the inhibition of the complement cascade. nih.govglycoscience.ru The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways. frontiersin.orgresearchgate.net These pathways converge at the cleavage of the C3 component, a central event in the complement cascade. clinisciences.comclinisciences.com Research indicates that this compound effectively inhibits this activation process. nih.govglycoscience.ru

Identification of Specific Complement Cascade Components Targeted by this compound

While the exact molecular targets of this compound within the complement cascade have not been fully elucidated, its potent anti-complementary effect suggests an interaction with key components of the activation pathways. nih.govglycoscience.ru The classical pathway is typically initiated by antibody-antigen complexes binding to C1q, leading to the activation of C1r and C1s, which then cleave C4 and C2. sinobiological.com The alternative pathway is initiated by the spontaneous hydrolysis of C3. frontiersin.org The lectin pathway is triggered by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrates on the surface of pathogens. frontiersin.org Given the polysaccharide nature of this compound, it may interfere with the recognition steps of the lectin pathway or interact with other central components like C3, thereby inhibiting all three pathways. nih.govclinisciences.com

Study of Alkaline Phosphatase (ALP) Inducing Activity of this compound

Alkaline phosphatase (ALP) is a widespread enzyme that plays a role in various metabolic processes. eclinpath.comwikipedia.org this compound has been shown to have a remarkable effect on inducing ALP activity. nih.govglycoscience.ru The induction of an enzyme refers to an increase in its activity, often due to increased gene expression. wikipedia.org The ability of this compound to induce ALP suggests it may influence cellular processes regulated by this enzyme. nih.govrsc.org

Table of Research Findings on this compound

Biological ActivityAssay/MethodObservationReference
RES PotentiationCarbon Clearance TestPronounced potentiation of the reticuloendothelial system. nih.govglycoscience.ruresearchgate.net
Anti-ComplementaryIn Vitro Complement Activation AssayRemarkable inhibitory effect on the complement system. nih.govglycoscience.ru
ALP InductionNot specifiedRemarkable inducing effect on alkaline phosphatase activity. nih.govglycoscience.ru

Cellular Models for Characterizing this compound-Mediated ALP Induction

The induction of alkaline phosphatase (ALP) activity is a key marker for osteoblast differentiation and bone formation. To investigate the effects of this compound on this process, researchers have utilized various cellular models. While direct studies on this compound's effect on ALP induction in specific cell lines are not extensively detailed in the provided search results, the general approach involves the use of established osteoblastic and pluripotent cell lines.

Commonly used cell lines for studying osteogenic differentiation and ALP induction include:

MC3T3-E1: A pre-osteoblastic cell line derived from mouse calvaria. These cells are widely used to study the differentiation of osteoblasts and the signaling pathways involved in bone formation.

Saos-2: A human osteosarcoma cell line that exhibits osteoblastic features, including high levels of ALP activity.

hFOB 1.19: A human fetal osteoblastic cell line that can be induced to differentiate and express osteoblastic markers.

Mesenchymal Stem Cells (MSCs): These multipotent stromal cells can be isolated from various tissues, such as bone marrow and adipose tissue, and can be differentiated into osteoblasts, making them a valuable model for studying the effects of compounds on osteogenesis.

The general methodology in these cellular models involves treating the cells with the compound of interest, in this case, this compound, and then measuring the ALP activity at different time points. This is often done in conjunction with assessing other markers of osteoblast differentiation, such as the expression of osteocalcin (B1147995) and the formation of mineralized nodules.

Analysis of Signal Transduction Pathways Involved in this compound-Induced ALP Expression

The expression of alkaline phosphatase is regulated by a complex network of signal transduction pathways. ebsco.comalbert.io While the specific pathways modulated by this compound to induce ALP expression are not explicitly detailed in the provided information, we can infer the likely involved pathways based on general knowledge of osteoblast differentiation. Key signaling pathways that regulate ALP expression include:

Bone Morphogenetic Protein (BMP) Signaling Pathway: BMPs are potent inducers of osteoblast differentiation. Binding of BMPs to their receptors activates Smad transcription factors, which in turn regulate the expression of osteogenic genes, including ALP.

Wnt/β-catenin Signaling Pathway: This pathway plays a crucial role in bone development and homeostasis. Activation of the canonical Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which then co-activates the transcription of target genes involved in osteoblastogenesis.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, p38, and JNK, are involved in regulating cell proliferation, differentiation, and survival. The ERK1/2 pathway, in particular, has been shown to play a significant role in mediating osteoblast differentiation and ALP expression. albert.io

G Protein-Coupled Receptor (GPCR) Signaling: GPCRs can be activated by a variety of ligands and can trigger multiple downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC). researchgate.netpressbooks.pub These kinases can then phosphorylate transcription factors that regulate ALP gene expression. nih.gov

To elucidate the specific pathways through which this compound induces ALP expression, researchers would typically employ a series of experiments. These could include the use of specific inhibitors for different signaling pathways to see if the inductive effect of this compound is blocked. Furthermore, techniques like Western blotting and quantitative PCR would be used to measure the activation of key signaling proteins (e.g., phosphorylation of Smads or ERKs) and the expression of downstream target genes.

Immunomodulatory Effects of this compound

This compound has been noted for its immunomodulatory properties. researchgate.netglycoscience.ru These effects are investigated through various in vitro and ex vivo studies to understand its influence on immune cell behavior.

In Vitro Studies on Immune Cell Activation and Proliferation by this compound

In vitro studies are fundamental to understanding the direct effects of this compound on immune cells. nih.gov These studies typically involve isolating specific immune cell populations and culturing them with the compound.

Key immune cells and assays used in these investigations include:

T Lymphocytes (T cells): The proliferation of T cells in response to this compound can be measured using assays such as the [³H]-thymidine incorporation assay or CFSE dilution assay. Activation of T cells can be assessed by the expression of surface markers like CD25 and CD69. nih.gov

B Lymphocytes (B cells): Similar to T cells, B cell proliferation and activation can be quantified. Activation can be determined by the upregulation of markers such as CD80 and CD86.

Natural Killer (NK) Cells: The cytotoxic activity of NK cells can be measured against target tumor cell lines. nih.gov The activation of NK cells is often assessed by the expression of activation markers and their ability to produce cytokines. frontiersin.org

Macrophages: The activation of macrophages can be determined by measuring the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Ex Vivo Analysis of this compound's Influence on Immune Cell Phenotypes and Functions

Ex vivo analyses provide insights into the effects of a compound on immune cells within a more physiologically relevant context, often using cells isolated from an organism previously exposed to the compound. crownbio.comnih.gov This approach helps to understand the systemic immunomodulatory effects of this compound.

Methods for ex vivo analysis include:

Flow Cytometry: This technique is used to analyze the phenotype of immune cell populations. nih.gov By using fluorescently labeled antibodies against specific cell surface markers, researchers can quantify changes in the proportions of different immune cell subsets (e.g., T helper cells, cytotoxic T cells, regulatory T cells) and their activation status.

Functional Assays: Immune cells isolated from treated subjects can be tested for their functional capabilities. For example, T cells can be restimulated in vitro to assess their proliferative capacity and cytokine production. dkfz.de Similarly, the cytotoxic activity of NK cells and the phagocytic capacity of macrophages can be evaluated.

Quantification of Cytokine and Chemokine Secretion Profiles in Response to this compound in Cellular Systems

Cytokines and chemokines are small proteins that play a critical role in mediating immune responses. frontiersin.orgmdpi.comthermofisher.com Analyzing the secretion profile of these molecules in response to this compound provides crucial information about its immunomodulatory mechanism.

Commonly measured cytokines and chemokines include:

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov

Anti-inflammatory Cytokines: Such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).

T-cell related Cytokines: Including Interferon-gamma (IFN-γ), a key cytokine for Th1 responses, and Interleukin-4 (IL-4), which is characteristic of Th2 responses.

Chemokines: These molecules are responsible for recruiting immune cells to sites of inflammation. sinobiological.com Examples include CXCL8 (IL-8), CCL2 (MCP-1), and CXCL10 (IP-10). nih.gov

The quantification of these secreted proteins is typically performed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays (e.g., Luminex).

Hypothesized Interactions of this compound with Biological Macromolecules (e.g., protein binding, enzymatic modulation)

The biological effects of a compound like this compound are ultimately mediated by its interactions with biological macromolecules. frontiersin.orgnih.govopenaccessjournals.com While specific binding partners for this compound have not been definitively identified in the provided search results, we can hypothesize potential interactions based on its structure and observed biological activities.

Protein Binding: As a polysaccharide, this compound likely interacts with various proteins on the cell surface and within the cell. These interactions can be non-covalent, such as hydrogen bonds and van der Waals forces. rsc.org Potential protein targets could include:

Cell Surface Receptors: this compound may bind to pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) or C-type lectin receptors (CLRs), which are known to recognize polysaccharide structures and trigger downstream signaling pathways. researchgate.net

Enzymes: It could modulate the activity of enzymes involved in key signaling pathways. For example, it might inhibit or activate specific kinases or phosphatases.

Enzymatic Modulation: The immunomodulatory and bone-remodeling effects of this compound suggest it could directly or indirectly modulate the activity of enzymes central to these processes. For instance, its effect on ALP induction implies an interaction with the signaling cascade that regulates the ALP enzyme.

Further research, employing techniques such as affinity chromatography, surface plasmon resonance (SPR), and molecular docking studies, would be necessary to identify the specific molecular targets of this compound and elucidate the precise nature of its interactions with biological macromolecules. frontiersin.org

Biosynthesis and Metabolic Pathways of Cnidirhan Ag in Cnidium Officinale

Identification of Monosaccharide Precursors for Cnidirhan AG Biosynthesis

The foundational step in the biosynthesis of any polysaccharide is the availability of its constituent monosaccharides. In the case of this compound, chemical analysis has identified its core sugar units. Research has shown that this compound is composed of L-arabinose, D-galactose, and D-glucuronic acid. researchgate.netresearchgate.net These monosaccharides are present in a specific molar ratio of 2:6:1, respectively. researchgate.netresearchgate.net

In plant cells, these monosaccharides must be in an activated, high-energy form to be utilized by the enzymes responsible for polymerization. nih.gov This activation process typically involves the formation of nucleotide sugars. nih.gov Glucose, a central product of photosynthesis, serves as a primary precursor for the synthesis of other sugars. nih.govebsco.com Through a series of enzymatic reactions, glucose can be converted into galactose and glucuronic acid. These monosaccharides are then activated by reacting with nucleoside triphosphates, such as Uridine triphosphate (UTP), to form high-energy donors like UDP-galactose and UDP-glucuronic acid. nih.govnih.gov Similarly, L-arabinose is derived from UDP-glucuronic acid through the pentose (B10789219) phosphate (B84403) pathway and activated to its UDP-arabinose form. These nucleotide sugars are the direct precursors used in the assembly of the this compound polymer.

Table 1: Monosaccharide Composition of this compound

Monosaccharide Precursor Molar Ratio Activated Form (Putative)
D-Galactose 6 UDP-Galactose
L-Arabinose 2 UDP-Arabinose
D-Glucuronic Acid 1 UDP-Glucuronic Acid

Data derived from studies on the chemical composition of this compound. researchgate.netresearchgate.net

Characterization of Glycosyltransferases and Other Enzymes Involved in this compound Polymerization

The assembly of monosaccharide precursors into a complex polysaccharide is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.gov These enzymes transfer an activated sugar from a nucleotide sugar donor to an acceptor molecule, which can be a growing polysaccharide chain. nih.gov The specific structure of this compound dictates the types of glycosyltransferases required for its synthesis.

Structural analyses indicate that this compound possesses a backbone of β-1,3-linked D-galactose residues. researchgate.net This core chain is decorated with side chains. Some galactose units in the backbone carry β-1,6-linked D-galactosyl side chains. researchgate.net Furthermore, the polymer includes α-L-arabinosyl side chains and is terminated with β-D-glucuronic acid residues. researchgate.net

Based on this architecture, the biosynthesis of this compound would necessitate the coordinated action of several specific glycosyltransferases:

β-1,3-Galactosyltransferases: Responsible for forming the primary β-1,3 linkages between D-galactose units to elongate the main backbone of the polysaccharide.

β-1,6-Galactosyltransferases: These enzymes create branches in the polymer by adding D-galactose residues to the C6 position of galactose units within the backbone.

α-Arabinosyltransferases: Required for attaching L-arabinose units as side chains to the galactan core. Plant arabinogalactan (B145846) synthesis is known to involve specific arabinosyl transferases. mdpi.com

β-Glucuronosyltransferases: These enzymes would be responsible for adding the terminal D-glucuronic acid residues, which confer the acidic nature to the polysaccharide.

The synthesis likely occurs within the Golgi apparatus, where most plant cell wall polysaccharides are assembled. nih.govmdpi.com

Table 2: Putative Enzymes in this compound Biosynthesis

Enzyme Class Putative Function in this compound Synthesis Linkage Formed
β-1,3-Galactosyltransferase Elongation of the main polymer backbone β-1,3
β-1,6-Galactosyltransferase Addition of galactose branches to the backbone β-1,6
α-Arabinosyltransferase Addition of arabinose side chains α-linkage
β-Glucuronosyltransferase Addition of terminal acidic sugar residues β-linkage

This table is based on the known structure of this compound researchgate.net and general knowledge of polysaccharide biosynthesis. mdpi.com

Genetic Regulation of this compound Expression and Accumulation in Cnidium officinale

The biosynthesis of a complex metabolite like this compound is under tight genetic control. The accumulation of this polysaccharide depends on the expression levels of the genes encoding the necessary biosynthetic enzymes, such as the various glycosyltransferases. While specific regulatory genes for this compound synthesis in Cnidium officinale are not yet fully elucidated, general principles of plant metabolic regulation can be applied.

The expression of glycosyltransferase genes is typically controlled by transcription factors. These regulatory proteins can bind to promoter regions of the biosynthetic genes, either activating or repressing their transcription in response to developmental cues (e.g., tissue type, age of the plant) and external stimuli. The coordinated expression of the multiple GTs required for this compound assembly suggests a sophisticated regulatory network.

Environmental and Physiological Factors Influencing this compound Yield and Structure within the Plant

Physiologically, Cnidium officinale is primarily propagated vegetatively through its rhizomes, as it does not produce seeds. researchgate.net This method of propagation ensures a high degree of genetic uniformity among cultivated plants. The rhizome is the primary site of this compound accumulation, and its development is a critical determinant of yield.

Environmentally, several factors common to agricultural production can impact the plant's metabolism:

Water Availability: Water is essential for photosynthesis and nutrient transport. udongo.ng Both drought and waterlogging can cause significant stress, impairing growth and the ability of the rhizomes to synthesize and store polysaccharides. fao.org

Soil Conditions: The nutrient composition, pH, and organic matter content of the soil directly influence plant health. researchgate.net Deficiencies in essential macro- and micronutrients can limit the production of primary metabolites like sugars, thereby restricting the substrate pool available for this compound synthesis.

Light: As the energy source for photosynthesis, the intensity and duration of light exposure directly impact the amount of carbon fixed by the plant, which is the ultimate source for all carbohydrate biosynthesis. udongo.ng

These factors collectively influence the metabolic flux within Cnidium officinale, determining the resources allocated to the growth of rhizomes and the synthesis and accumulation of this compound.

Synthesis and Derivatization Strategies for Cnidirhan Ag and Analogues

Chemoenzymatic Synthesis Approaches for Defined Cnidirhan AG Oligosaccharide Fragments

The synthesis of structurally defined oligosaccharide fragments of this compound is a critical step in elucidating the specific structural motifs responsible for its biological activity. Chemoenzymatic approaches, which synergistically combine the precision of enzymatic reactions with the versatility of chemical synthesis, offer a powerful toolkit for this purpose. nih.govresearchgate.net This strategy is particularly advantageous for constructing complex polysaccharides, as it can overcome challenges associated with stereoselectivity and regioselectivity that are often encountered in purely chemical methods. nih.gov

Synthesis StepEnzyme ClassSubstrate(s)Product
Backbone Elongationβ-1,3-GalactosyltransferaseUDP-Galactose, Galactose-acceptorβ-1,3-linked Galactan
Side Chain Additionβ-1,6-GalactosyltransferaseUDP-Galactose, Galactan backboneGalactosyl side chain
Side Chain Additionα-L-ArabinosyltransferaseUDP-Arabinose, Galactan backboneArabinosyl side chain
Terminal Group Additionβ-D-GlucuronyltransferaseUDP-Glucuronic acid, Galactan backboneTerminal Glucuronic acid

Targeted Chemical Modifications of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for identifying the pharmacophore of this compound and for optimizing its biological activity. These studies involve the targeted chemical modification of the polysaccharide, followed by an evaluation of the impact of these changes on its function.

Investigation of O-Acetyl Group Significance in Native this compound

The native structure of this compound contains small amounts of O-acetyl groups. researchgate.net The position and presence of these groups can significantly influence the polysaccharide's conformation and its interactions with biological targets. To investigate their importance, a common strategy is the selective removal of these acetyl groups through mild alkaline hydrolysis. The biological activity of the resulting deacetylated this compound can then be compared to the native form in various assays. A significant change in activity would indicate that the O-acetyl groups are a critical component of the pharmacophore.

Selective Derivatization of Hydroxyl and Carboxyl Groups in this compound

The monosaccharide units of this compound are rich in hydroxyl (-OH) and carboxyl (-COOH) groups, which are prime targets for chemical modification. nih.govgreyhoundchrom.comnih.gov Selective derivatization of these groups allows for a systematic investigation of their role in the compound's activity.

Common derivatization strategies for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides to introduce ester functionalities. nih.gov

Etherification: Reaction with alkyl halides to form ethers.

Sulfation: Introduction of sulfate (B86663) groups, which can mimic natural sulfated polysaccharides and potentially enhance biological activity.

For the carboxyl group of the D-glucuronic acid residue, modifications can include:

Esterification: Conversion to methyl or ethyl esters. rsc.org

Amidation: Reaction with amines to form amides.

These modifications can alter the charge, polarity, and hydrogen-bonding capacity of the polysaccharide, providing valuable insights into the structural requirements for its biological effects. nih.gov

Functional GroupDerivatization ReactionReagent ExampleResulting Moiety
Hydroxyl (-OH)EsterificationAcetic AnhydrideAcetyl ester
Hydroxyl (-OH)EtherificationMethyl IodideMethyl ether
Hydroxyl (-OH)SulfationSulfur trioxide pyridine (B92270) complexSulfate ester
Carboxyl (-COOH)EsterificationMethanol/HClMethyl ester
Carboxyl (-COOH)AmidationAmmonium chloride/EDCPrimary amide

Design and Synthesis of Mimetic Analogues Based on this compound Structural Motifs

Based on SAR data, simplified mimetic analogues that retain the key structural motifs of this compound can be designed and synthesized. nih.gov This approach aims to create smaller, more easily synthesizable molecules that mimic the biological activity of the parent polysaccharide. For example, if SAR studies indicate that a specific branched trisaccharide sequence is crucial for activity, this smaller fragment can be synthesized and evaluated. This strategy can lead to the development of novel therapeutic agents with improved pharmacokinetic properties.

Theoretical and Computational Studies of Cnidirhan Ag

Molecular Modeling of Cnidirhan AG Conformation, Flexibility, and Solution Dynamics

The three-dimensional structure and dynamic behavior of a complex polysaccharide like this compound are crucial determinants of its biological function. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for exploring these properties at an atomic level.

Conformational Analysis: The conformation of this compound would be dictated by the rotational freedom around its glycosidic linkages and the inherent flexibility of its monosaccharide rings. Computational modeling of related polysaccharides, such as β-1,3-galactans, suggests that this backbone linkage promotes the formation of helical structures, specifically a right-handed helix. oup.com MD simulations can be employed to generate an ensemble of low-energy conformations, revealing the most probable three-dimensional shapes the molecule adopts in an aqueous environment. For instance, simulations of hyaluronic acid, a polysaccharide containing glucuronic acid, have shown that it typically adopts an expanded random coil configuration in solution, a property that influences its ability to retain water. acs.org

Flexibility and Solution Dynamics: MD simulations are particularly well-suited for characterizing the flexibility of the polysaccharide chain. nih.gov These simulations track the movements of every atom over time, allowing for the analysis of:

Backbone Flexibility: The β-1,3-galactan backbone's rigidity or flexibility can be quantified.

Side Chain Dynamics: The extensive side chains containing arabinose and glucuronic acid are likely highly flexible and solvated. Their motion relative to the backbone can be modeled to understand how they shield or expose regions of the main chain to potential binding partners.

A typical computational protocol for this analysis combines molecular dynamics and density functional theory calculations to model the molecule's behavior in a simulated aqueous environment. rsc.org Force fields like GLYCAM06 are specifically parameterized for carbohydrates and are essential for accurately simulating monosaccharides, including glucuronic and galacturonic acids. nih.gov

Computational Approaches for Glycosidic Linkage Stability and Energetics in this compound

The primary structural features of this compound include a backbone of β-1,3-linked D-galactose residues with side chains attached at position 6. oup.com The stability of these linkages can be assessed by constructing potential energy surfaces for the rotation around the glycosidic bonds (defined by the dihedral angles φ and ψ). These energy maps reveal the lowest energy (most stable) conformations for each linkage type.

Computational methods used for this analysis include:

Molecular Mechanics (MM): Utilizes force fields to calculate the potential energy of different conformations. iupac.org

Quantum Mechanics (QM): Provides more accurate energy calculations and is often used to parameterize the force fields for specific or unusual linkages. QM calculations on disaccharide units of hyaluronic acid have highlighted the role of weak noncovalent hydrogen bonds in stabilizing the linkage geometry. acs.org

Methylation analysis is an experimental technique that identifies which hydroxyl groups are involved in glycosidic linkages. mdpi.com Computational energy calculations complement this data by predicting the conformational consequences of these linkages, explaining how the primary sequence translates into a stable three-dimensional structure.

In Silico Prediction of Potential Receptor Binding Sites for this compound

Predicting how a large, flexible polysaccharide like this compound interacts with biological receptors (e.g., proteins on the surface of immune cells) is a significant computational challenge. Molecular docking is the primary in silico technique used for this purpose. unionbio.com

The process involves several key steps:

Ligand and Receptor Preparation: A 3D model of this compound is generated, often using the conformational ensembles from MD simulations (as described in 7.1). The structure of a potential protein receptor is typically obtained from a database like the Protein Data Bank (PDB). nih.gov

Binding Site Prediction: If the binding site on the receptor is unknown, algorithms can be used to predict potential pockets based on geometry and energy. mdpi.com

Molecular Docking: The this compound model is computationally "docked" into the receptor's binding site in numerous possible orientations. Given the flexibility of polysaccharides, ensemble docking, which uses multiple conformations of both the ligand and receptor, is often necessary. nih.govresearchgate.net

Scoring and Analysis: The resulting docked poses are ranked using scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds and van der Waals forces between the polysaccharide and the protein's amino acid residues, are then analyzed to identify the most stable binding mode. researchgate.net

Specialized software is required to handle the complexity of polysaccharide docking.

Table 2: Common Software Tools for Macromolecular Docking

Software Principle Suitability for Polysaccharides
AutoDock Primarily for small molecules, but can be adapted for larger, flexible ligands with significant computational resources. Uses a Lamarckian genetic algorithm. Challenging due to high number of rotatable bonds, but feasible for smaller oligosaccharide fragments.
HADDOCK Information-driven docking that can incorporate experimental data (e.g., from NMR) to guide the process. Handles large, flexible macromolecules. researchgate.net Well-suited, especially if some experimental data on the interaction is available.

| Rosetta | A comprehensive suite for macromolecular modeling that includes protocols for carbohydrate docking (e.g., CARDS). researchgate.net | Specifically designed to handle the complexities of carbohydrate structures and their interactions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives and Their Biological Activities

QSAR is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. plos.org For polysaccharides, this approach can be used to predict the activity of new or modified structures and to identify the key structural features responsible for their effects.

In a QSAR study for polysaccharides, the "structure" is defined by a set of molecular descriptors, which can include:

Monosaccharide composition (e.g., molar ratios of arabinose, galactose, glucuronic acid). plos.orgnih.gov

Content of specific components like uronic acid (UA) or protein (PC). plos.orgnih.gov

Molecular weight (MW).

Types of glycosidic linkages.

A statistical model, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN), is then built to correlate these descriptors with a measured biological activity (e.g., antioxidant or immunomodulatory activity). mdpi.com

A landmark study on the antioxidant activity of various polysaccharides developed QSAR models that are directly relevant to the components of this compound. plos.orgnih.gov For DPPH-scavenging activity, an MLR model was established:

EC₅₀ = 0.033[Ara] - 0.041[GalA] - 0.03[GlcA] - 0.025[PC] + 0.484 plos.org

Where [Ara], [GalA], and [GlcA] represent the content of arabinose, galacturonic acid, and glucuronic acid, respectively. This model indicates that higher contents of these monosaccharides are correlated with stronger antioxidant activity (a lower EC₅₀ value). The study found that ANN models provided even more accurate predictions. nih.gov Such models demonstrate that the specific monosaccharide composition of this compound is critical to its bioactivity.

Table 3: Key Descriptors in Polysaccharide QSAR and Their Influence on Antioxidant Activity

Descriptor Influence on DPPH Scavenging (EC₅₀) Influence on Hydroxyl Radical Scavenging (EC₅₀) Source
Arabinose (Ara) Content Activity increases with higher content. Not a primary determinant. plos.orgnih.gov
Glucuronic Acid (GlcA) Content Activity increases with higher content. Not a primary determinant. plos.org
Galacturonic Acid (GalA) Content Activity increases with higher content. Not a primary determinant. plos.orgnih.gov
Uronic Acid (UA) Content Not a primary determinant. Activity increases with higher content. plos.orgnih.govmdpi.com
Fucose (Fuc) Content Not a primary determinant. Activity decreases with higher content. plos.orgnih.gov

| Rhamnose (Rha) Content | Not a primary determinant. | Activity decreases with higher content. | plos.orgnih.gov |

Future Directions in Cnidirhan Ag Academic Research

Comprehensive Elucidation of Structure-Activity Relationships for all Known Biological Activities of Cnidirhan AG

A critical next step in this compound research is to establish a clear and comprehensive understanding of its structure-activity relationships (SAR). nih.govnih.govtubitak.gov.trmdpi.commdpi.com This involves systematically correlating specific structural features of the polysaccharide with its observed biological effects. Key research activities in this area will likely include:

Fractionation and Characterization: Isolating this compound into fractions with varying molecular weights, monosaccharide compositions, and glycosidic linkage patterns to assess the biological activity of each fraction.

Chemical Modification: Employing targeted chemical modifications, such as sulfation, carboxymethylation, or phosphorylation, to alter the structure of this compound and evaluating how these changes impact its bioactivity.

Enzymatic Digestion: Using specific enzymes to cleave this compound into smaller oligosaccharide fragments, followed by activity testing to identify the minimal structural units responsible for its effects. uga.edu

A detailed SAR profile will be invaluable for optimizing the therapeutic potential of this compound and for designing novel derivatives with enhanced efficacy.

Application of Advanced Omics-Based Methodologies (e.g., glycomics, proteomics) to Further Characterize this compound Interactions

The advent of "omics" technologies offers powerful tools to investigate the global effects of this compound on biological systems. nih.govnih.gov Future research will undoubtedly leverage these approaches to gain a holistic understanding of its mechanism of action.

Glycomics: This will be instrumental in understanding how this compound interacts with the glycome of cells and tissues. Research could focus on identifying specific glycan-binding proteins that recognize this compound and elucidating how it may modulate cellular glycosylation patterns.

Proteomics: By analyzing changes in the entire protein expression profile of cells or tissues upon treatment with this compound, researchers can identify key proteins and pathways that are modulated by the polysaccharide. This can provide unbiased insights into its molecular targets.

Metabolomics: Studying the metabolic fingerprints of cells treated with this compound can reveal alterations in metabolic pathways, offering another layer of understanding of its cellular effects.

Omics ApproachPotential Application in this compound ResearchExpected Insights
Glycomics Identification of this compound-binding lectins and glycoproteins.Understanding of initial cell surface recognition and binding events.
Proteomics Differential protein expression profiling in response to this compound.Identification of downstream signaling pathways and molecular targets.
Transcriptomics Analysis of gene expression changes induced by this compound.Elucidation of the genetic regulatory networks affected by the compound.
Metabolomics Profiling of metabolic changes in cells treated with this compound.Insights into the impact on cellular metabolism and bioenergetics.

Exploration of this compound Interactions with Specific Cellular Receptors and Signaling Pathways

Moving beyond a general understanding of its effects, future research must pinpoint the specific cellular receptors and signaling pathways that mediate the actions of this compound. wikipedia.orgdanaher.comberkeley.eduresearchgate.netnih.gov This will involve:

Receptor Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) and microscale thermophoresis to identify and characterize the binding of this compound to specific cell surface receptors, such as Toll-like receptors (TLRs) or C-type lectin receptors (CLRs).

Signaling Pathway Analysis: Employing molecular biology techniques like Western blotting, reporter gene assays, and phosphorylation-specific antibodies to investigate the activation or inhibition of key signaling molecules (e.g., MAP kinases, NF-κB, PI3K/Akt) following this compound treatment. wikipedia.org

Use of Pharmacological Inhibitors and Gene Silencing: Utilizing specific inhibitors of signaling pathways or techniques like RNA interference (RNAi) to confirm the involvement of identified receptors and pathways in the biological effects of this compound.

Development of Novel Analytical Methodologies for Polysaccharide Structure and Function

The inherent complexity of polysaccharides like this compound presents analytical challenges. uga.educreative-proteomics.commtoz-biolabs.comnih.govcreative-biolabs.com Advancements in analytical techniques will be crucial for a more precise characterization of its structure and, consequently, its function.

High-Resolution Mass Spectrometry (MS): Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS can provide detailed information on molecular weight distribution and oligosaccharide sequencing. creative-biolabs.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The application of multi-dimensional NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) will be essential for the complete elucidation of the complex glycosidic linkage patterns and anomeric configurations within this compound. uga.educreative-biolabs.com

Single-Molecule Imaging: Techniques such as atomic force microscopy (AFM) could be used to visualize the conformation and aggregation state of individual this compound molecules, providing insights into their physical properties.

Analytical TechniqueApplication to this compoundStructural Information Obtained
Size-Exclusion Chromatography (SEC) Molecular weight determination. creative-biolabs.comAverage molecular weight and polydispersity.
High-Performance Anion-Exchange Chromatography (HPAEC) Monosaccharide composition analysis. uga.eduTypes and ratios of constituent monosaccharides.
Methylation Analysis followed by GC-MS Glycosidic linkage analysis.Positions of linkages between monosaccharide units.
2D-NMR Spectroscopy Detailed structural elucidation. uga.eduAnomeric configurations, ring forms, and sequence information.
Mass Spectrometry (MS) Molecular weight and sequence of oligosaccharides. creative-biolabs.comPrecise mass and fragmentation patterns.

Potential for Biosynthetic Engineering of this compound in Cnidium officinale or Heterologous Expression Systems for Enhanced Production or Modified Structures

To overcome the limitations of natural sourcing, future research will likely explore biotechnological approaches for the production of this compound. nih.gov This could involve:

Elucidation of the Biosynthetic Pathway: Identifying the genes and enzymes responsible for the synthesis of this compound in Cnidium officinale. This would be a foundational step for any engineering efforts.

Metabolic Engineering of Cnidium officinale: Overexpressing key biosynthetic genes or silencing competing pathways in the native plant to increase the yield of this compound.

Heterologous Expression: Transferring the identified biosynthetic genes into a more easily cultivable host organism, such as yeast or bacteria, to establish a scalable and controlled production system. This could also open the door to creating novel this compound variants with modified structures and potentially improved activities.

The exploration of these future research directions will be pivotal in unlocking the full potential of this compound as a bioactive compound. A deeper understanding of its structure, biological interactions, and production methods will pave the way for its potential application in various fields.

Q & A

Q. How can researchers model the dynamic interactions of this compound in complex biological systems?

  • Methodological Answer : Develop agent-based models to simulate pharmacokinetic-pharmacodynamic (PK-PD) interactions. Validate with time-series omics data (e.g., proteomics at multiple timepoints). Use sensitivity analysis to identify leverage points in the system. Publish model code and parameters in interoperable formats (e.g., SBML) for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.